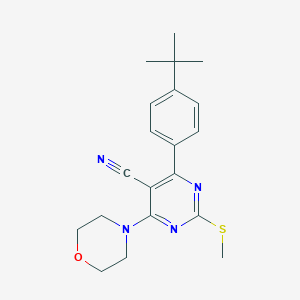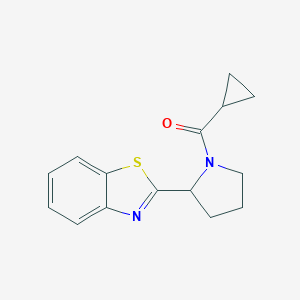
3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide, also known as DBIBB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DBIBB is a thiol-containing compound that has been shown to have a wide range of biochemical and physiological effects.
科学研究应用
3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide has also been shown to have anti-cancer properties, making it a potential candidate for the development of new cancer therapies. In addition, 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide has been shown to have antioxidant properties, making it a potential candidate for the prevention of oxidative stress-related diseases.
作用机制
The mechanism of action of 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide has also been shown to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that is involved in the regulation of inflammatory responses. In addition, 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide has been shown to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK).
Biochemical and Physiological Effects:
3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide has been shown to reduce oxidative stress and protect against oxidative damage.
实验室实验的优点和局限性
3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide has several advantages for lab experiments. It is a highly specific inhibitor of COX-2, making it a useful tool for studying the role of COX-2 in various biological processes. 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide is also relatively stable and can be easily synthesized in the lab. However, 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. In addition, 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide. One direction is the development of new 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide analogs with improved pharmacological properties. Another direction is the study of the long-term effects of 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide in various biological systems. Additionally, the potential of 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide as a therapeutic agent for various diseases, including cancer and inflammatory diseases, should be further investigated. Finally, the development of new methods for the synthesis of 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide could lead to more efficient and cost-effective production of this compound.
合成方法
3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide can be synthesized using a variety of methods, including the reaction of 2-isothiazolidinone with isobutyryl chloride, followed by the reaction with thioacetic acid. Other methods involve the reaction of 2-isothiazolidinone with isobutyryl chloride and sodium sulfide, followed by the reaction with thioacetic acid. The synthesis of 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide can be challenging, and it requires careful attention to detail to ensure the purity of the final product.
属性
产品名称 |
3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide |
|---|---|
分子式 |
C14H18N2O4S |
分子量 |
310.37 g/mol |
IUPAC 名称 |
N-(2-methylpropyl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
InChI |
InChI=1S/C14H18N2O4S/c1-10(2)9-15-14(18)11-4-3-5-12(8-11)16-13(17)6-7-21(16,19)20/h3-5,8,10H,6-7,9H2,1-2H3,(H,15,18) |
InChI 键 |
URPGQVQSUOIVEM-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1=CC(=CC=C1)N2C(=O)CCS2(=O)=O |
规范 SMILES |
CC(C)CNC(=O)C1=CC(=CC=C1)N2C(=O)CCS2(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{2-[1-(2-Propoxybenzoyl)piperidin-2-yl]ethyl}morpholine](/img/structure/B256178.png)
![1-{[5-(3,4-Dimethylphenyl)-3-isoxazolyl]carbonyl}-4-methylpiperazine](/img/structure/B256179.png)

![N-[(1-morpholin-4-ylcyclohexyl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B256182.png)

![2-[(4-Methylquinolin-2-yl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B256188.png)



![3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one](/img/structure/B256209.png)

![N-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]tetrahydro-2-furancarboxamide](/img/structure/B256211.png)
![N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B256212.png)
